2-Bromo-5-methyloxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

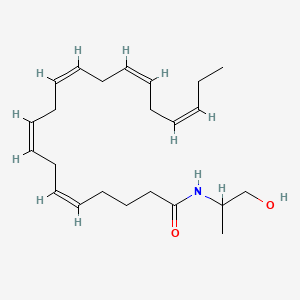

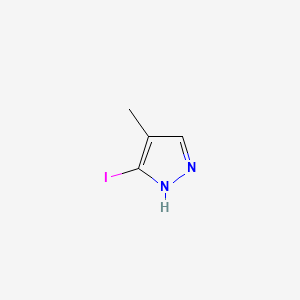

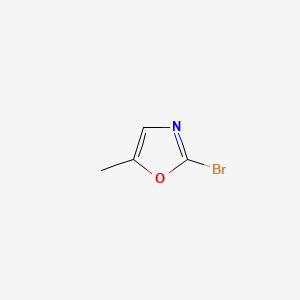

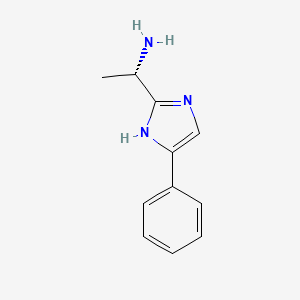

2-Bromo-5-methyloxazole is a chemical compound with the molecular formula C5H4BrNO . It is a derivative of oxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom .

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-methyloxazole can be determined using various techniques . The molecule is nearly planar, with a dihedral angle between the benzothiazole and phenyl rings .Physical And Chemical Properties Analysis

2-Bromo-5-methyloxazole has a molecular weight of 205.99 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are 204.93746 g/mol . The topological polar surface area is 63.3 Ų . It has a complexity of 152 .Relevant Papers The relevant papers for 2-Bromo-5-methyloxazole include studies on its synthesis , molecular structure , and physical and chemical properties . These papers provide valuable insights into the characteristics and potential applications of 2-Bromo-5-methyloxazole .

Wissenschaftliche Forschungsanwendungen

Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles

2-Bromo-5-methyloxazole is used in the synthesis of bisoxazole and bromo-substituted aryloxazoles . The synthesis begins with an inexpensive and readily available starting material, such as 2,5-dimethoxybenzaldehyde, hydroquinone, and p-toluenesulfonylmethyl isocyanide (TosMIC). This approach relies on the Van Leusen oxazole method and electrophilic aromatic bromination .

Use in Organic Synthesis

2-Bromo-5-methyloxazole is a valuable intermediate in organic synthesis . Heterocycles like oxazoles are considered as useful scaffolds that induce physicochemical properties, such as lipophilicity, polarity and hydrogen bonding, which lead to the enhanced pharmacological and pharmacokinetic properties of molecules .

Role in Pharmaceutical Chemistry

Oxazoles, including 2-Bromo-5-methyloxazole, exhibit significant medicinal and pharmacological applications . The presence of heteroatoms in their core structure is involved in hydrogen bonding, pi–pi stacking and their interactions with various enzymes and receptors of biological systems .

Anti-Cancer Properties

These heterocyclic cores have shown potent activity against drug-susceptible, drug-resistant and multidrug-resistant cancer cell lines . These motifs are capable of binding with various enzymes and receptors, such as histone deacetylase (HDAC), cyclooxygenase-2 (COX-2), and human epidermal growth factor receptor (EGFR) kinase in cancer cells through various non-covalent interactions .

Use in Magnetic Nanocatalysts

2-Bromo-5-methyloxazole has been used in the development of magnetic nanocatalysts for the synthesis of oxazole derivatives . Magnetic nanoparticles not only have high stability, but also their surface can be easily modified and an efficient catalyst can be prepared from this method .

Role in Drug Discovery

Oxazoles are a class of heterocyclic compounds that are widely used in pharmaceutical chemistry due to their diverse biological activities . Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .

Eigenschaften

IUPAC Name |

2-bromo-5-methyl-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO/c1-3-2-6-4(5)7-3/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQRFFBVFCUMRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(O1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-methyloxazole | |

CAS RN |

129053-67-4 |

Source

|

| Record name | 2-bromo-5-methyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol](/img/structure/B579845.png)

![2-[(Tetradec-10-yn-1-yl)oxy]oxane](/img/structure/B579848.png)

![N-Ethyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine](/img/structure/B579851.png)